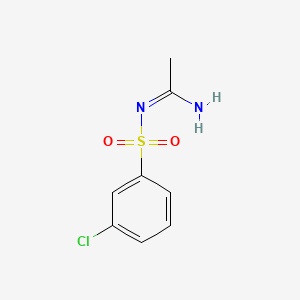
Cryptophycin 52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptophycin 52 (LY355703) is a potent antiproliferative analogue of the marine natural product cryptophycin 1. Cryptophycin 1 was originally isolated from the terrestrial cyanobacterium Nostoc sp. This compound has shown significant antitumor activity against a broad range of human tumor xenografts and murine tumors, including those resistant to Taxol and Adriamycin . It is a 16-membered depsipeptide that inhibits the polymerization of microtubules and suppresses their dynamic instability .
Scientific Research Applications
Cryptophycin 52 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the structure-activity relationship of depsipeptides.
Biology: It is used to study the dynamics of microtubule polymerization and depolymerization.
Preparation Methods
Cryptophycin 52 is synthesized through a series of chemical reactions involving the assembly of four major subunits or fragments (A–D) . The synthetic routes involve the use of ionizable functional groups such as amino groups, hydroxy groups, or carboxylic acids to improve the efficacy and aqueous solubility of the parent compound . Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Cryptophycin 52 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Mechanism of Action
Cryptophycin 52 exerts its effects by binding to microtubules and suppressing their dynamics, leading to cell cycle arrest in the G2-M phase . This binding induces conformational changes in tubulin, preventing correct mitotic spindle formation and inhibiting cell proliferation . The molecular targets involved include tubulin and various apoptosis-associated proteins and pathways .
Comparison with Similar Compounds
Cryptophycin 52 is compared with other similar compounds, such as cryptophycin 1 and cryptophycin 55:
Cryptophycin 1: The parent compound from which this compound is derived.
Cryptophycin 55: A chlorohydrin analogue of this compound that is more active but less stable. This compound is unique due to its potent suppression of microtubule dynamics and its broad range of antitumor activity.
properties
Molecular Formula |
C36H45ClN2O8 |
|---|---|
Molecular Weight |
669.2 g/mol |
IUPAC Name |
(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1 |
InChI Key |
LSXOBYNBRKOTIQ-RQUBOUMQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |
synonyms |
cryptophycin 52 cryptophycin-52 LY 355703 LY-355703 LY355703 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



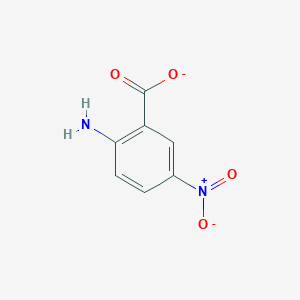
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)
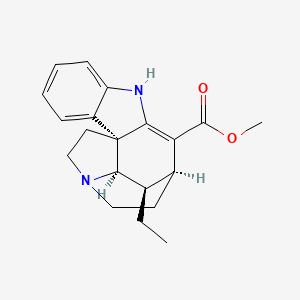
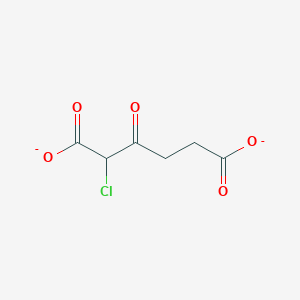

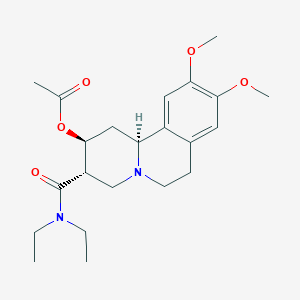

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)
